Shepherdin

概要

説明

Shepherdin is a synthetic peptidomimetic compound designed to inhibit the interaction between heat shock protein 90 (Hsp90) and survivin, a protein that plays a crucial role in cell viability and proliferation. This compound has garnered significant attention due to its potential as an anticancer agent, particularly in targeting survivin, which is overexpressed in many types of cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: Shepherdin is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc-chemistry. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the amino terminus of the amino acids during the synthesis .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process is optimized to ensure the purity and stability of the final product, which is crucial for its use in research and potential therapeutic applications .

化学反応の分析

Types of Reactions: Shepherdin primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. Its main function is to disrupt the protein-protein interaction between Hsp90 and survivin .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection agents like piperidine .

Major Products Formed: The major product formed is the this compound peptide itself, which is then purified and characterized to ensure its efficacy and stability .

科学的研究の応用

作用機序

Shepherdin exerts its effects by binding to the N-terminal domain of Hsp90, thereby inhibiting the interaction between Hsp90 and survivin. This disruption leads to the destabilization of survivin and other Hsp90 client proteins, ultimately inducing apoptosis in cancer cells. The compound targets the ATP-binding pocket of Hsp90, preventing the chaperone function of Hsp90 and leading to the degradation of its client proteins .

類似化合物との比較

Shepherdin is unique in its specific targeting of the Hsp90-survivin interaction. Similar compounds include:

This compound stands out due to its specific peptidomimetic design and its ability to induce rapid and complete cell killing in cancer cells without affecting normal cells .

生物活性

Shepherdin is a novel peptidomimetic compound that has garnered attention for its potential as an anticancer agent, particularly in the context of targeting the heat shock protein 90 (Hsp90) chaperone. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for cancer therapy.

This compound acts primarily by binding to the ATP pocket of Hsp90, a molecular chaperone that plays a critical role in the stability and function of various client proteins involved in cell survival and proliferation. By disrupting the interaction between Hsp90 and its client proteins, this compound induces the degradation of several oncogenic proteins, including survivin, which is known to inhibit apoptosis. This mechanism leads to both apoptotic and non-apoptotic cell death in tumor cells while sparing normal cells from toxicity .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. It has been shown to induce significant apoptosis in leukemia cells and solid tumors, with a notable selectivity for cancerous over normal cells. The compound's ability to destabilize client proteins associated with tumorigenesis is a key factor in its anticancer activity .

In Vivo Studies

Preclinical studies involving animal models have further validated the efficacy of this compound. Systemic administration of this compound in mice resulted in substantial tumor regression without observable toxicity. For instance, one study reported that this compound inhibited human tumor growth in mice models effectively, demonstrating its potential as a safe therapeutic agent .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Antileukemic Activity : A study focused on acute myeloid leukemia (AML) demonstrated that this compound could serve as a promising therapeutic agent by targeting Hsp90. The results indicated a marked reduction in leukemic cell viability following treatment with this compound, suggesting its potential application in AML therapy .

- Solid Tumor Models : In models of solid tumors, this compound was observed to significantly reduce tumor size and improve survival rates compared to control groups. These findings underscore the compound's broad-spectrum anticancer properties and its potential for use in combination therapies .

Comparative Efficacy

The following table summarizes key findings from various studies on this compound's biological activity compared to other Hsp90 inhibitors:

| Compound | Target | Mechanism | Efficacy | Toxicity |

|---|---|---|---|---|

| This compound | Hsp90 | Disrupts client protein stability | High (tumor regression noted) | Low (well tolerated) |

| 17-AAG | Hsp90 | Inhibits ATPase activity | Moderate (variable response) | Moderate |

| PU-H71 | Hsp90 | Binds to Hsp90 client proteins | High (effective against solid tumors) | Moderate |

特性

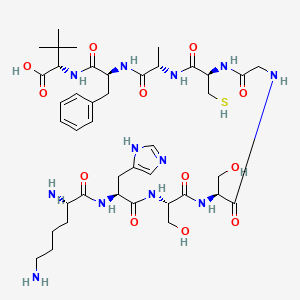

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64N12O12S/c1-22(33(57)49-26(14-23-10-6-5-7-11-23)37(61)53-32(40(64)65)41(2,3)4)47-39(63)30(20-66)48-31(56)17-45-35(59)28(18-54)51-38(62)29(19-55)52-36(60)27(15-24-16-44-21-46-24)50-34(58)25(43)12-8-9-13-42/h5-7,10-11,16,21-22,25-30,32,54-55,66H,8-9,12-15,17-20,42-43H2,1-4H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,64,65)/t22-,25-,26-,27-,28-,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBANOGLOZZLEEW-AJLKJCTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)C(C)(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)C(C)(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64N12O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661626 | |

| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861224-28-4 | |

| Record name | shepherdin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。